CID 11606145
CID 11606145
BIBF-1202 is the carboxylate metabolite of BIBF 1120, which is an oral triple angiokinase inhibitor targeting VEGFR, PDGFR, FGFR.
Brand Name:
Vulcanchem
CAS No.:
894783-71-2
VCID:
VC0521183
InChI:
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,31H,14-17,19H2,1-2H3,(H,32,37)(H,38,39)/b28-27-
SMILES:
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)O)NC3=O)C5=CC=CC=C5
Molecular Formula:
C30H31N5O4
Molecular Weight:
525.6 g/mol
CID 11606145
CAS No.: 894783-71-2
Inhibitors
VCID: VC0521183
Molecular Formula: C30H31N5O4
Molecular Weight: 525.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 894783-71-2 |
---|---|
Product Name | CID 11606145 |
Molecular Formula | C30H31N5O4 |
Molecular Weight | 525.6 g/mol |
IUPAC Name | (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid |
Standard InChI | InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,31H,14-17,19H2,1-2H3,(H,32,37)(H,38,39)/b28-27- |
Standard InChIKey | KEHNCEDHZGQSNP-DQSJHHFOSA-N |
Isomeric SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)O)NC3=O)/C5=CC=CC=C5 |
SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)O)NC3=O)C5=CC=CC=C5 |
Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)O)NC3=O)C5=CC=CC=C5 |
Appearance | Solid powder |
Description | BIBF-1202 is the carboxylate metabolite of BIBF 1120, which is an oral triple angiokinase inhibitor targeting VEGFR, PDGFR, FGFR. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BIBF-1202; BIBF 1202; BIBF1202. |
Reference | 1: Lin D, Qiao LM, Zhang YN, Liu Y, Liu XS. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Jan 5;117:173-7. doi: 10.1016/j.jpba.2015.08.024. PubMed PMID: 26355771. 2: Xu XW, Su XJ, Zhang YN, Zheng XK, Lv PF, Hu J. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 1;1002:239-44. doi: 10.1016/j.jchromb.2015.08.032. PubMed PMID: 26342166. 3: Stopfer P, Rathgen K, Bischoff D, Lüdtke S, Marzin K, Kaiser R, Wagner K, Ebner T. Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers. Xenobiotica. 2011 Apr;41(4):297-311. doi: 10.3109/00498254.2010.545452. PubMed PMID: 21204634. |
PubChem Compound | 11606145 |
Last Modified | Nov 19 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume